molecular formula C6H12N4 B1488825 3-Azido-1-propylazetidine CAS No. 2098098-32-7

3-Azido-1-propylazetidine

Cat. No. B1488825
CAS RN: 2098098-32-7
M. Wt: 140.19 g/mol
InChI Key: ARDFLTHEEODWNR-UHFFFAOYSA-N
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Description

3-Azido-1-propylazetidine is a chemical compound that is used in scientific research . It is also known as 3-Azidopropylamine .

Safety and Hazards

3-Azido-1-propylazetidine is classified as a flammable liquid and vapor. It is also toxic if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should not be ingested, and skin contact should be avoided .

Future Directions

The systematic thermal behaviors of a related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), have been investigated, showing that ADNAZ has a low melting temperature at 78 °C . This research could potentially guide future directions for the study of 3-Azido-1-propylazetidine. Additionally, recent advances in the synthesis and reactivity of azetidines have been reported, which could also inform future research directions .

properties

IUPAC Name

3-azido-1-propylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDFLTHEEODWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-propylazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.